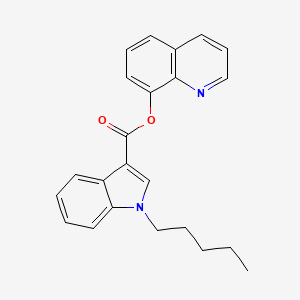
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
Overview
Description
It is structurally similar to other synthetic cannabinoids like JWH-018 and AM2201, but with a unique quinolinyl ester group replacing the naphthylacyl group . PB-22 has been detected in herbal blends and is known for mimicking the effects of Δ9-tetrahydrocannabinol, the active component in cannabis .
Mechanism of Action
Target of Action
PB-22, also known as Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and memory .
Mode of Action
PB-22 acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .
Biochemical Pathways
The predominant metabolic pathway for PB-22 involves ester hydrolysis , yielding a variety of pentylindole-3-carboxylic acid metabolites . Oxidation, with or without glucuronidation, generates the majority of these metabolites . For PB-22, oxidative defluorination can also occur, forming additional metabolites .
Pharmacokinetics
PB-22 is metabolized in the liver, with human hepatocytes playing a significant role in this process .
Result of Action
The activation of cannabinoid receptors by PB-22 can lead to a range of effects. In animal studies, PB-22 has been shown to produce bradycardia and hypothermia at certain doses, suggesting potent cannabinoid-like activity . The duration of hypothermia induced by PB-22 was notably greater than other synthetic cannabinoids, with effects still observable six hours after dosing .
Action Environment
The action, efficacy, and stability of PB-22 can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the presence of other substances, such as alcohol or other drugs, can potentially influence the compound’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
PB-22 is a synthetic cannabinoid, which means it mimics the effects of natural cannabinoids by binding to the same receptors in the brain . The structure of PB-22 appears to have been designed with an understanding of structure–activity relationships within the indole class of cannabinoids .
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors . These receptors are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PB-22 acts as a full agonist with a binding affinity at cannabinoid receptors . It exerts its effects at the molecular level through these binding interactions .
Temporal Effects in Laboratory Settings
PB-22 was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . This suggests that the stability of PB-22 may be affected by temperature and other conditions in laboratory settings .
Dosage Effects in Animal Models
The effects of PB-22 on animal models have not been well-studied. As a synthetic cannabinoid, it is likely to have dose-dependent effects similar to those of other cannabinoids .
Metabolic Pathways
As a synthetic cannabinoid, it is likely to be metabolized by enzymes in the liver and other tissues .
Transport and Distribution
As a synthetic cannabinoid, it is likely to be transported by the same mechanisms as other cannabinoids .
Subcellular Localization
As a synthetic cannabinoid, it is likely to be localized in the same compartments or organelles as other cannabinoids .
Preparation Methods
PB-22 can be synthesized through a multi-step process involving the esterification of 1-pentyl-1H-indole-3-carboxylic acid with 8-hydroxyquinoline . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
PB-22 undergoes various chemical reactions, including:
Ester Hydrolysis: This reaction yields pentylindole-3-carboxylic acid and 8-hydroxyquinoline.
Oxidation: PB-22 can be oxidized to form hydroxypentyl-PB-22 and PB-22 pentanoic acid.
Glucuronidation: This reaction involves the addition of glucuronic acid to PB-22, forming glucuronide conjugates.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and uridine diphosphate glucuronic acid for glucuronidation .
Scientific Research Applications
PB-22 is primarily used in scientific research to study the cannabinoid receptor system. It acts as an agonist at cannabinoid receptors CB1 and CB2, making it useful for investigating the pharmacological and toxicological effects of synthetic cannabinoids . Research has also focused on its metabolism and detection in biological samples, which is crucial for forensic and clinical investigations .
Comparison with Similar Compounds
PB-22 is similar to other synthetic cannabinoids like JWH-018 and AM2201, but it has a unique quinolinyl ester group . This structural difference may influence its binding affinity and potency at cannabinoid receptors . Other similar compounds include 5-fluoro-PB-22, which has a fluorine atom in place of a hydrogen atom on the pentyl chain, and BB-22, which has a benzoyl group instead of a quinolinyl ester .
Properties
IUPAC Name |
quinolin-8-yl 1-pentylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGICCEAOUWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856177 | |
| Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-17-7 | |
| Record name | PB 22 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | QUPIC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM6J8F29FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of PB-22?
A1: PB-22 acts as an agonist at both cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors. [, , , ]
Q2: What are the downstream effects of PB-22 binding to CB1 receptors?
A2: PB-22 binding to CB1 receptors can induce a number of biological responses, including hypothermia, reduced heart rate, and potential for abuse liability similar to Δ9-THC. [, ] In some in vitro assays, PB-22 acted as a full agonist at both cannabinoid receptors. []
Q3: Are there any differences in the G protein signaling pathways activated by PB-22 compared to other SCRAs or THC?
A3: Research suggests that PB-22 and other SCRAs might have different rank orders of potency in stimulating Gαs (associated with cAMP stimulation) and Gαi/o (associated with cAMP inhibition) signaling pathways. This suggests potential differences in G protein preference among various SCRAs. []
Q4: Does PB-22 have a higher potential for seizures compared to THC?
A4: Animal studies indicate that PB-22, along with other SCRAs like JWH-073 and AM-2201, can induce a higher number of convulsions compared to THC. [] This finding aligns with human case reports documenting seizures after SC use. []
Q5: What is the molecular formula and weight of PB-22?
A5: While the provided abstracts do not explicitly mention the molecular formula and weight of PB-22, they do describe its chemical structure as "Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate" [, , ], which allows for the determination of its molecular formula (C25H24N2O2) and molecular weight (384.47 g/mol).
Q6: What spectroscopic techniques have been used to characterize PB-22?
A6: Researchers have employed various spectroscopic techniques to characterize PB-22, including: * Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , ]* Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* High-Performance Liquid Chromatography (HPLC) []* Raman spectroscopy [, , , ]* Nuclear Magnetic Resonance (NMR) []* Infrared Attenuated Total Reflectance Spectroscopy (ATR) [, ]* Surface-Enhanced Raman Spectroscopy (SERS) []
Q7: What solvents have been investigated for the extraction of PB-22 from herbal matrices, and which one was found to be most suitable?
A7: Acetone, chloroform, methanol, and n-hexane have been investigated as solvents for extracting PB-22 from herbal material. Acetone proved to be the most suitable due to its selectivity, dissolving power for target compounds, and ease of evaporation from the ATR diamond surface. [, ]
Q8: Are there any catalytic applications of PB-22?
A8: The provided abstracts do not mention any catalytic properties or applications of PB-22. The research primarily focuses on its pharmacological effects and analytical detection.
Q9: Have any computational chemistry methods been used to study PB-22?
A9: Yes, density functional theory (DFT) calculations, specifically with the hybrid B3LYP exchange-correlation functional and the 3-21G basis set, have been employed to study PB-22. These calculations were used to:* Determine the geometrical and vibrational characteristics of PB-22 []* Predict the adsorption geometry of the molecule on a silver colloidal surface for SERS analysis []
Q10: Are there specific formulation strategies to enhance PB-22's stability, solubility, or bioavailability?
A10: The provided research abstracts do not delve into specific formulation strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.
Q11: What are the current regulations surrounding PB-22?
A12: In January 2014, the US government temporarily classified PB-22 as a Schedule I substance due to its potential for abuse and lack of accepted medical use. [, , ] This classification imposes strict regulatory controls on the manufacturing, distribution, and possession of PB-22. []
Q12: What is known about the metabolism of PB-22?
A13: PB-22 is primarily metabolized by carboxylesterases, specifically Carboxylesterase 1 (CES1), in the liver and lungs. [] This enzymatic hydrolysis leads to the formation of PB-22 3-carboxyindole (FBI-COOH) as a major metabolite. [, , , ]
Q13: What biological matrices have been studied for detecting PB-22 and its metabolites?
A14: Research has focused on analyzing various biological matrices for the presence of PB-22 and its metabolites, including: * Blood [, , ]* Urine [, , , , ]* Serum [, , ]* Oral fluid [, , ]
Q14: What in vivo models have been used to study the effects of PB-22?
A15: Researchers have employed rat models to study the cannabimimetic activities and relative potencies of PB-22 and its fluorinated analogue, 5F-PB-22, using biotelemetry. These studies have revealed that both compounds dose-dependently induce hypothermia and reduce heart rate at doses ranging from 0.3 to 10 mg/kg. []
Q15: Is there any information available on the development of resistance or cross-resistance to PB-22?
A15: The provided abstracts do not offer information on resistance or cross-resistance mechanisms related to PB-22.
Q16: What are the known toxicological effects of PB-22 in humans?
A17: PB-22 has been linked to a range of adverse effects, including:* Seizures [, , ]* Agitation and combativeness [, ]* Psychiatric symptoms [, ]* Cardiovascular complications, including tachycardia and myocardial infarction [, , , ]* Renal and pulmonary issues []
Q17: Are there any drug delivery strategies specific to PB-22?
A17: The provided research abstracts do not discuss any specific drug delivery strategies for PB-22. The focus remains on its analytical detection and toxicological concerns.
Q18: What are potential biomarkers for PB-22 intake?
A19: Research suggests that hydroxylated FBI-COOH (M6) and FBI-COOH (M7) are suitable urinary markers for documenting PB-22 intake. []
Q19: What analytical techniques are commonly used for detecting and quantifying PB-22 and its metabolites in biological samples?
A20: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for identifying and quantifying PB-22 and its metabolites in biological specimens. [, , , , , , ] Other techniques, such as gas chromatography-mass spectrometry (GC-MS) [, , , ] and high-performance liquid chromatography (HPLC) [] have also been employed.
Q20: What is the environmental persistence of PB-22, and are there strategies for mitigating its ecological impact?
A21: While the provided abstracts do not directly address the environmental persistence of PB-22, a study on wastewater revealed that most SCRAs, excluding certain metabolites, were relatively resistant to microbial degradation over 29 days. [] This suggests a potential for environmental persistence and highlights the need for further research into the ecological impact of PB-22 and strategies for mitigation.
Q21: What information is available about the dissolution rate and solubility of PB-22 in different media?
A21: The provided research abstracts do not provide specific details regarding the dissolution rate or solubility of PB-22.
Q22: How have analytical methods for detecting PB-22 been validated?
A23: Analytical methods for PB-22 detection, primarily using LC-MS/MS, have been validated following standard practices for forensic toxicology, including assessments of:* Precision []* Linearity []* Recovery []* Selectivity and specificity []* Matrix effects []* Analytical limits (LOQs) []
Q23: What are the quality control measures for PB-22 in research settings?
A24: Research involving PB-22 often utilizes certified reference materials (CRMs) to ensure the accuracy and reliability of analytical results. [] These CRMs are synthesized, identified, and characterized using a range of analytical techniques, including ESI-MS, GC-MS, GC-FID, HPLC, Raman spectroscopy, and 1H NMR. []
Q24: What are the challenges in detecting PB-22 in biological samples?
A27: Rapid metabolism, low concentrations in biological matrices, and the constant emergence of new SC analogues pose significant challenges for PB-22 detection. [, , ]
Q25: What are the implications of PB-22's presence in wastewater for public health surveillance?
A28: The detection of PB-22 and its metabolites in wastewater can provide valuable insights into drug use trends within a community. [] Wastewater-based epidemiology (WBE) holds promise as a complementary approach to traditional drug surveillance methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




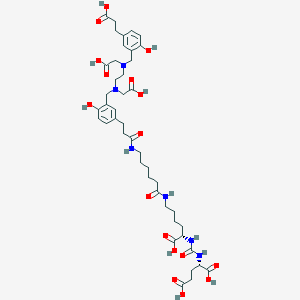
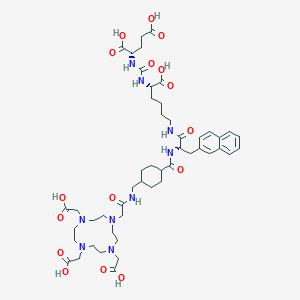
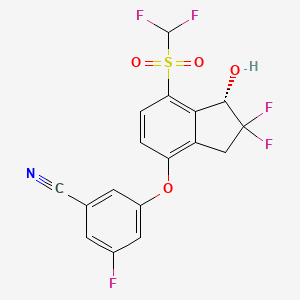
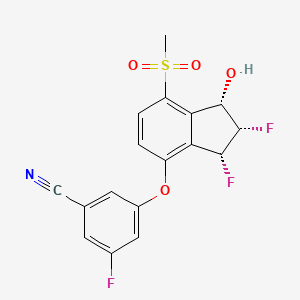
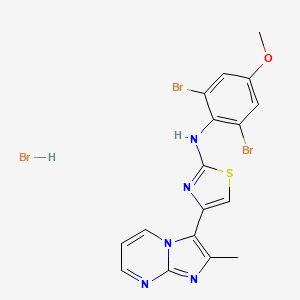
![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
